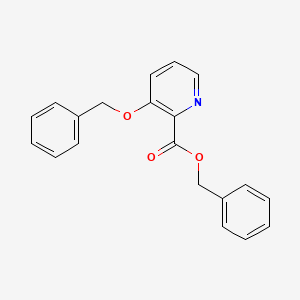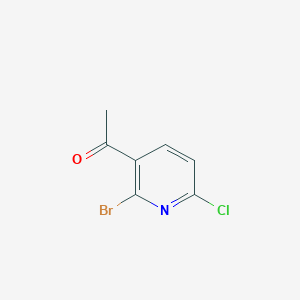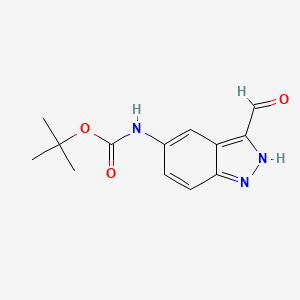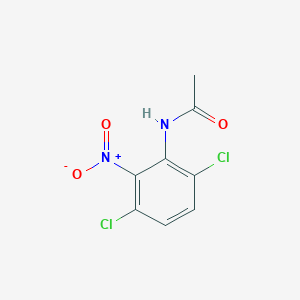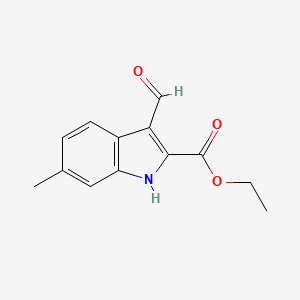![molecular formula C9H5NO B15224142 5-Ethynylfuro[2,3-b]pyridine](/img/structure/B15224142.png)
5-Ethynylfuro[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethynylfuro[2,3-b]pyridine is a heterocyclic compound that features a fused pyridine and furan ring system with an ethynyl group at the 5-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylfuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, followed by cyclization to form the desired furo[2,3-b]pyridine structure . Another approach involves the condensation of carbonyl compounds or cycloaddition reactions, such as the condensation of 1,5-dicarbonyls .
Industrial Production Methods:
化学反応の分析
Types of Reactions: 5-Ethynylfuro[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the ethynyl group can yield alkenyl or alkyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
科学的研究の応用
5-Ethynylfuro[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
作用機序
The mechanism of action of 5-Ethynylfuro[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions suggest that the compound may disrupt key cellular signaling pathways, leading to its observed biological effects.
類似化合物との比較
Furo[2,3-b]pyridine: A closely related compound with similar structural features.
Thienopyridine: Another fused heterocyclic compound with sulfur instead of oxygen in the ring.
Pyrrolo[2,3-b]pyridine: Contains a nitrogen atom in place of the oxygen in the furan ring.
Uniqueness: 5-Ethynylfuro[2,3-b]pyridine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable scaffold in the design of new molecules with diverse biological activities .
特性
分子式 |
C9H5NO |
|---|---|
分子量 |
143.14 g/mol |
IUPAC名 |
5-ethynylfuro[2,3-b]pyridine |
InChI |
InChI=1S/C9H5NO/c1-2-7-5-8-3-4-11-9(8)10-6-7/h1,3-6H |
InChIキー |
FJTABJOHMPSLLX-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CN=C2C(=C1)C=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


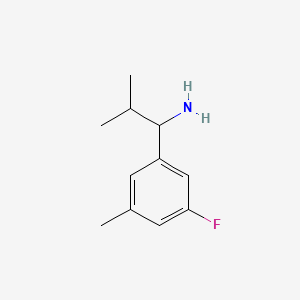
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15224071.png)
![[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine](/img/structure/B15224072.png)
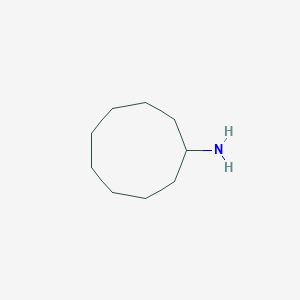
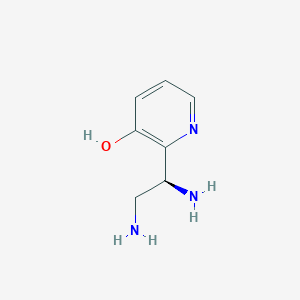
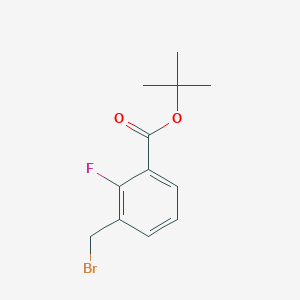
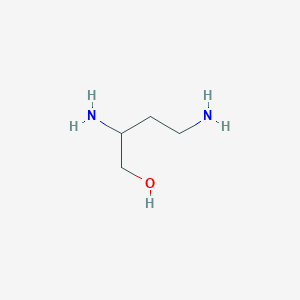
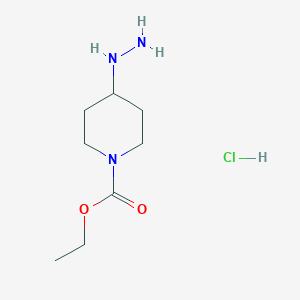
![1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one](/img/structure/B15224117.png)
